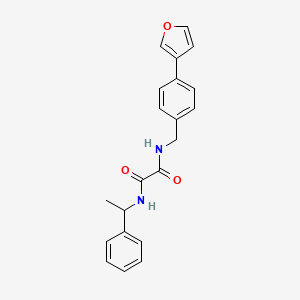

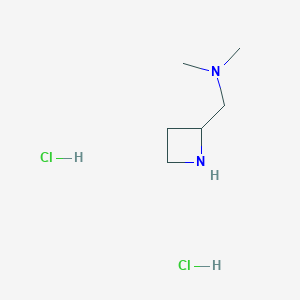

![molecular formula C19H23FN2O2 B2467432 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS No. 400075-59-4](/img/structure/B2467432.png)

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate pharmacokinetic properties . The molecule also contains a fluorophenyl group and a methoxyphenyl group, which are common motifs in medicinal chemistry and can greatly influence the biological activity of the compound .

Molecular Structure Analysis

The molecular structure analysis typically involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the piperazine ring and the fluorophenyl and methoxyphenyl groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Scientific Research Applications

5-HT6 Receptor Antagonism and Modulation

- A study identified compounds related to 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol as potent 5-HT6 receptor antagonists, which have potential implications in modulating neurotransmission and treating neurological disorders (Vera et al., 2016).

Enzyme Inhibition and Anticancer Potential

- Research shows that compounds structurally similar to 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol exhibit carbonic anhydrase inhibitory effects, which is important in designing treatments for various diseases, including cancer (Gul et al., 2019).

Synthesis and Chemical Modification

- Studies have focused on the synthesis of related compounds, highlighting the importance of understanding chemical reactions and optimizations for developing new therapeutic agents (Wang Jin-peng, 2013).

Serotonin Receptor Imaging

- Research involving compounds structurally similar to 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol has been significant in developing imaging agents for serotonin receptors, which are crucial in studying neuropsychiatric disorders (Choi et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as a ligand for the alpha1-adrenergic receptors . It binds with high affinity to these receptors, modulating their activity . The interaction of the compound with its targets results in changes in the receptor’s function, which can lead to various physiological effects .

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors influences several biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s pharmacokinetic properties are influenced by its structure. Piperazine, a common structural motif found in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied, and promising lead compounds have been identified .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence a variety of physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

properties

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-24-16-8-6-15(7-9-16)19(23)14-21-10-12-22(13-11-21)18-5-3-2-4-17(18)20/h2-9,19,23H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPXVDOTRRFISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

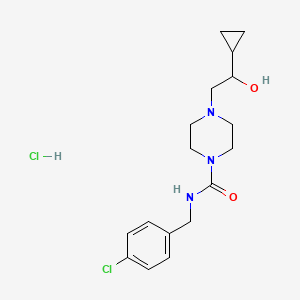

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2467349.png)

![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-phenylethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2467350.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)

![4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2467355.png)

![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)

![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)